N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O4S/c22-17-6-8-19(9-7-17)31(29,30)26-13-2-1-5-18(26)10-12-24-20(27)21(28)25-15-16-4-3-11-23-14-16/h3-4,6-9,11,14,18H,1-2,5,10,12-13,15H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSPFKOADDVCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide likely involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the coupling of the pyridine and oxalamide moieties. Typical reaction conditions may involve:
Formation of Piperidine Ring: Cyclization reactions using appropriate precursors.
Introduction of Sulfonyl Group: Sulfonylation reactions using reagents like sulfonyl chlorides.
Coupling Reactions: Use of coupling agents such as carbodiimides for forming the oxalamide linkage.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the piperidine ring or the sulfonyl group.
Reduction: Reduction reactions could target the oxalamide or pyridine moieties.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving piperidine or pyridine derivatives.
Medicine: Possible applications as a pharmaceutical agent due to its structural features.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical target. Generally, compounds with sulfonyl and piperidine groups may interact with enzymes or receptors, modulating their activity. The oxalamide linkage could also play a role in binding to specific molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison based on synthesis, physicochemical properties, and substituent effects.
Structural and Functional Differences
- Piperidine Substitution : Unlike compounds 8–11 (), which feature piperidin-2-yl, -3-yl, or -4-yl positions linked to a thiazole, the target compound incorporates a 4-chlorophenylsulfonyl group at the piperidin-1-position. This sulfonyl group may enhance metabolic stability by resisting oxidative degradation .
- Aromatic Systems: The pyridin-3-ylmethyl group in the target compound contrasts with the hydroxyethyl-thiazole systems in analogs.
- Chlorophenyl Moieties : Both the target compound and derivatives include 4-chlorophenyl groups, which are associated with increased lipophilicity and membrane permeability. However, the sulfonyl linkage in the target compound may reduce LogP compared to direct aryl attachments .
Biological Activity
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a compound with significant potential in pharmaceutical research, particularly concerning its biological activities and therapeutic applications. This article reviews its synthesis, biological mechanisms, and pharmacological effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-chlorophenylsulfonyl group and an oxalamide moiety , contributing to its unique chemical reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 475 g/mol. The structural components enhance lipophilicity, which may improve bioavailability and facilitate interaction with biological targets.
Synthesis Overview
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : This is achieved through reactions involving appropriate starting materials.
- Introduction of the 4-Chlorophenylsulfonyl Group : This step utilizes 4-chlorobenzenesulfonyl chloride under controlled conditions.
- Attachment of the Ethyl Group : Alkylation reactions introduce the ethyl group.
- Formation of the Oxalamide Moiety : The final step involves reacting the intermediate with oxalyl chloride and an amine to yield the desired oxalamide structure.
This compound interacts with various biological targets, primarily G protein-coupled receptors (GPCRs) and ion channels. Its mechanism may involve:
- Binding to Receptors : Modulating receptor activity, which can lead to altered neurotransmission pathways.
- Influencing Biochemical Pathways : Affecting signal transduction and cellular metabolism pathways, potentially leading to therapeutic effects in central nervous system disorders.
Neuropharmacological Applications
Preliminary studies suggest that this compound has potential applications in treating psychiatric and neurological disorders due to its ability to modulate neurotransmission pathways. For example:
- Serotonin Receptor Interaction : The compound may influence serotonin pathways, which are critical in mood regulation.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit antibacterial properties. For instance, derivatives containing the piperidine nucleus have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's sulfonamide group is associated with enzyme inhibition activities. Studies have demonstrated that related compounds effectively inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission regulation .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
